molecular formula C20H28O3 B1245686 Sarcodonin G

Sarcodonin G

Cat. No. B1245686
M. Wt: 316.4 g/mol
InChI Key: QCQNVTLNEHGTQY-SFNSOECISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcodonin G is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.

Scientific Research Applications

Neurotrophic Activity

Sarcodonin G, a cyathane diterpenoid isolated from Sarcodon scabrosus, has shown pronounced neurotrophic activity. Derivatives of sarcodonin G have been found to influence neurite outgrowth in PC12 cells by modulating NGF-induced signaling pathways. These derivatives can either promote or inhibit neurite extension in rat cortical neurons, suggesting potential applications in neural regeneration or inhibition (Cao et al., 2018).

Anti-tumor Effects

Sarcodonin G has demonstrated anti-tumor effects, particularly in the inhibition of HeLa cell proliferation. Its mechanism may involve inducing apoptosis and up-regulating the expression of P53, a tumor suppressor protein. This suggests a potential application in cancer therapy (Wang Gang, 2006).

Structural Studies and Synthesis

Extensive research has been conducted on the structure of sarcodonin G and its family, leading to structural revisions. These studies are crucial for understanding the chemical nature of sarcodonin G and have implications for synthetic chemistry (Lin et al., 2011).

Anti-inflammatory Properties

Sarcodonin G and related compounds from Sarcodon scabrosus have shown anti-inflammatory effects. Topical application of these compounds has been found to suppress inflammation, indicating their potential use in treating inflammatory conditions (Hirota et al., 2002).

Neurogenic Activity

Sarcodonin G has been evaluated for its ability to promote neurite outgrowth in the presence of nerve growth factor (NGF) in PC12 cells, indicating a role in nerve regeneration or neurogenesis (Shi et al., 2011).

Antifatigue and Immunomodulatory Activities

Studies have shown the antifatigue potential of Sarcodon imbricatus, which may contain sarcodonin G, in stress-induced models in mice. This suggests its use as a natural antifatigue supplement. Additionally, sarcodonin G has demonstrated immunomodulatory effects, improving immune function in certain models (Wang et al., 2018), (Meng et al., 2017).

properties

Product Name

Sarcodonin G

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1

InChI Key

QCQNVTLNEHGTQY-SFNSOECISA-N

Isomeric SMILES

C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O

Canonical SMILES

CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O

synonyms

(+)-sarcodonin G
(-)-sarcodonin G
sarcodonin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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